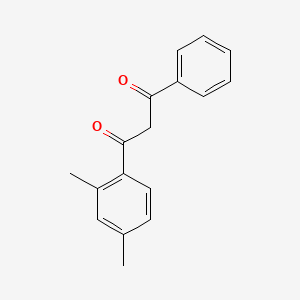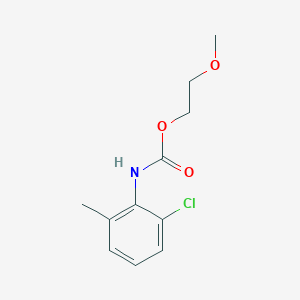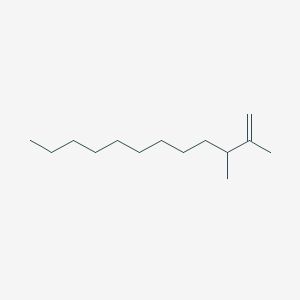
Azulene, 2,4,5,6,7,8-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 2,4,5,6,7,8-hexamethyl- is an aromatic hydrocarbon known for its deep blue color. It is a derivative of azulene, which is a non-benzenoid aromatic compound with a fused structure of five- and seven-membered rings. Azulene itself is an isomer of naphthalene but differs significantly in its physical and chemical properties. The hexamethyl derivative of azulene is particularly interesting due to its unique structural and electronic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 2,4,5,6,7,8-hexamethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclopentadiene and cycloheptatriene rings can be fused together, followed by methylation at the 2,4,5,6,7, and 8 positions. This process often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the hexamethyl derivative.
Industrial Production Methods
Industrial production of azulene derivatives, including the hexamethyl variant, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous steam distillation and extraction methods are often employed to isolate and purify the compound. The use of pyrrolidine as a reagent has been shown to improve the scalability and efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Azulene, 2,4,5,6,7,8-hexamethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly occurs at the 1- and 3-positions of the azulene ring.
Nucleophilic Addition: Typically takes place at the 4-, 6-, and 8-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as acetic anhydride and cupric nitrate are used for acetylation and nitration reactions, respectively.
Nucleophilic Addition: Reagents like Grignard reagents are employed for nucleophilic addition reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like palladium on carbon (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, such as 1-acetylazulene and 1-nitroazulene. These derivatives often exhibit unique properties and can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Azulene, 2,4,5,6,7,8-hexamethyl- has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: Used as a model compound to study aromaticity and electronic properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in treating conditions such as peptic ulcers and certain types of cancer.
Industry: Utilized in the development of optoelectronic devices and as a colorant in various products
Mecanismo De Acción
The mechanism of action of azulene, 2,4,5,6,7,8-hexamethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical reactions. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory response. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparación Con Compuestos Similares
Azulene, 2,4,5,6,7,8-hexamethyl- can be compared with other similar compounds, such as:
Naphthalene: An isomer of azulene, but lacks the deep blue color and has different electronic properties.
Vetivazulene: A naturally occurring azulene derivative with additional methyl and isopropyl groups.
Guaiazulene: Another naturally occurring derivative with methyl and isopropyl groups, known for its use in cosmetics and pharmaceuticals
The uniqueness of azulene, 2,4,5,6,7,8-hexamethyl- lies in its specific substitution pattern, which imparts distinct electronic and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
63297-21-2 |
|---|---|
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2,4,5,6,7,8-hexamethylazulene |
InChI |
InChI=1S/C16H20/c1-9-7-15-13(5)11(3)10(2)12(4)14(6)16(15)8-9/h7-8H,1-6H3 |
Clave InChI |
FPIBSYQDWJCGDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C(C2=C1)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


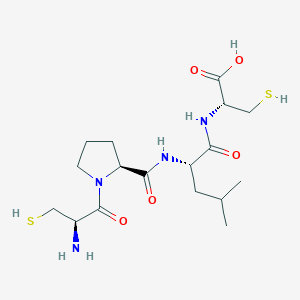
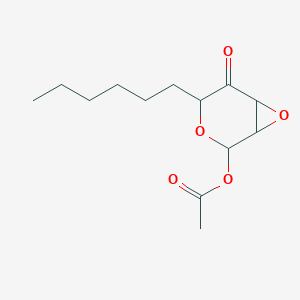

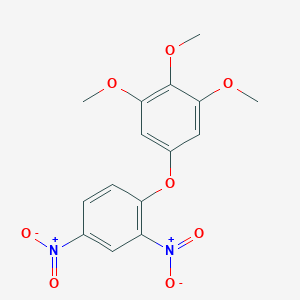
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
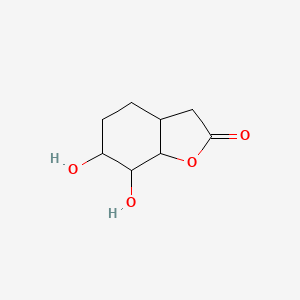
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
